Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate (CAS: 866040-05-3) is a heterocyclic compound featuring a benzoxazole core fused with an oxazole ring via a carbonyl linkage. The 4-chlorophenyl substituent at position 3 of the benzoxazole ring and the ethyl ester group at position 3 of the oxazole ring contribute to its structural uniqueness (). This compound is cataloged under multiple synonyms, including ZINC3047153 and AC1MCB62, and is commercially available for research purposes .
Computational tools like SHELXL and ORTEP-III (–3) are frequently employed in crystallographic studies of such compounds to analyze molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5/c1-2-26-20(25)17-15(10-27-23-17)18(24)12-5-8-16-14(9-12)19(28-22-16)11-3-6-13(21)7-4-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSGPLVSZUKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate (CAS Number: 337920-31-7) is a synthetic compound that belongs to the benzoxazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzoxazole moiety that is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound.
Key Findings:
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In Vitro Testing : The compound was tested against a range of microorganisms including Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined using standard methods.
Microorganism MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Candida albicans 20 - Mechanism of Action : The antimicrobial activity is thought to be mediated through disruption of cell wall synthesis and interference with metabolic pathways in bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has also been investigated.
Case Studies:
-
Cell Line Studies : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated significant cytotoxic effects at low concentrations.
Cell Line IC50 (µM) MCF-7 12 HCT-116 15 - Mechanisms : The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the benzoxazole ring enhances its interaction with cellular targets involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate has been investigated for its potential anticancer properties. Research indicates that compounds containing benzoxazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of benzoxazole showed promising activity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation .
Autotaxin Inhibition
The compound has been identified as a potential inhibitor of autotaxin, an enzyme linked to tumor progression and metastasis.
- Patent Insight : The patent US8329907B2 discusses the synthesis of autotaxin inhibitors, highlighting the efficacy of compounds similar to this compound in reducing tumor growth in animal models .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Research Findings : In vitro studies have shown that benzoxazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing conditions like rheumatoid arthritis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects.
- Case Study : A study on neurodegenerative diseases indicated that certain benzoxazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis .
Material Science Applications
This compound is also explored in material science for its potential use in organic electronics and photonic devices due to its unique electronic properties.
Organic Photovoltaics
The compound's electronic structure makes it a candidate for use in organic photovoltaic materials.
- Data Table : Comparison of Photovoltaic Properties of Benzoxazole Derivatives
| Compound | Power Conversion Efficiency (%) | Stability (Months) |
|---|---|---|
| Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole] | 8.5 | 12 |
| Benzothiazole Derivative | 7.0 | 10 |
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: The target compound’s benzoxazole-oxazole fusion () contrasts with simpler oxadiazole () or triazole () systems. Benzoxazole’s aromaticity and rigidity may enhance binding to biological targets compared to non-fused heterocycles .
- Conversely, methoxy groups () increase solubility but reduce electrophilicity.
- Stereoelectronic Properties : Oxadiazole derivatives () exhibit stronger electron-deficient character compared to oxazole or triazole systems, influencing reactivity in nucleophilic substitution reactions .
Q & A
Q. What are the common synthetic routes for Ethyl 4-[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]-1,2-oxazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like benzoxazole-carbonyl chloride (e.g., 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride ). Key steps include:
Coupling Reactions : The benzoxazole-carbonyl intermediate is reacted with an oxazole-ester derivative under reflux conditions, often using toluene or dichloromethane as solvents.
Esterification : Ethyl groups are introduced via esterification reactions using ethyl chloroformate or similar reagents.
Purification : Flash chromatography (e.g., silica gel with EtOAc/cyclohexane) or recrystallization (e.g., ethyl acetate) is employed to isolate the final product .
Example Synthetic Route:
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Benzoxazole formation | Reflux in toluene, 6 h | ~40% | |
| 2 | Oxazole coupling | Pd catalysis, 80°C | 37% | |
| 3 | Purification | Flash chromatography (1:1 EtOAc/cyclohexane) | N/A |
Q. Which spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer: A combination of techniques is used:
- NMR Spectroscopy : Assigns protons and carbons (e.g., ester carbonyl at ~165–170 ppm, chlorophenyl aromatic protons at ~7.3–7.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles (e.g., 84.59° between phenyl rings) .
- TLC/HPLC : Monitors reaction progress and purity .
Key Structural Data from X-ray Studies:
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (phenyl rings) | 84.59° | |
| Hydrogen bonds | N4–H⋯O2 (intramolecular) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, time) identifies optimal conditions .
Case Study : A 37% yield was achieved using methylsulfonic acid as a catalyst in toluene under reflux .
Q. How are contradictions between spectroscopic and crystallographic data resolved?
Methodological Answer: Contradictions (e.g., NMR vs. X-ray bond lengths) are addressed by:
Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC) .
Refinement of X-ray Data : Apply restraints to thermal parameters and hydrogen positions .
Computational Modeling : Compare experimental data with DFT-optimized structures .
Example : Intramolecular hydrogen bonds observed in X-ray but not NMR were validated via IR spectroscopy .
Q. How does the 4-chlorophenyl group influence reactivity in derivatization?
Methodological Answer: The electron-withdrawing Cl substituent:
- Directs Electrophilic Substitution : Favors reactions at the oxazole ring’s C-5 position .
- Enhances Stability : Reduces oxidation susceptibility during storage .
- Modulates Bioactivity : Increases lipophilicity, affecting membrane permeability in pharmacological assays .
Experimental Evidence : Chlorophenyl-containing analogs showed 20% higher enzyme inhibition compared to non-halogenated derivatives .
Q. What in vitro assays evaluate biological activity, and how are contradictory results interpreted?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa) .
- Contradiction Resolution : Replicate assays under standardized conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess significance .
Case Study : A compound with inconsistent MIC data was retested using freshly prepared DMSO stocks, resolving variability .
Q. How can molecular docking predict binding affinity with biological targets?
Methodological Answer:
- Target Selection : Use crystallized protein structures (e.g., human serum albumin, PDB ID: UK8) .
- Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.
- Validation : Compare predicted binding poses with experimental IC₅₀ values .
Example : Docking of a benzoxazole derivative into UK8’s active site predicted hydrogen bonding with Arg145, later confirmed by X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
